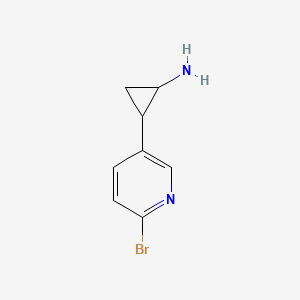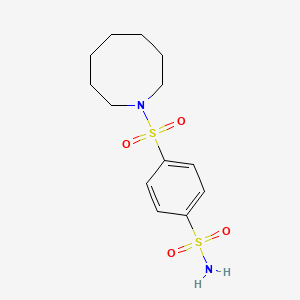
4-(Azocan-1-ylsulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azocan-1-ylsulfonyl)benzenesulfonamide is a chemical compound with the molecular formula C13H20N2O4S2. It is a member of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azocan-1-ylsulfonyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with azocane-1-sulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Azocan-1-ylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-(Azocan-1-ylsulfonyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azocan-1-ylsulfonyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, preventing the hydration of carbon dioxide. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with similar enzyme inhibition properties.
4-(Methylsulfonyl)benzenesulfonamide: Another analog with a methyl group instead of the azocane ring.
Uniqueness
4-(Azocan-1-ylsulfonyl)benzenesulfonamide is unique due to the presence of the azocane ring, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain enzymes and increases its stability under various conditions .
Properties
CAS No. |
55619-40-4 |
|---|---|
Molecular Formula |
C13H20N2O4S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(azocan-1-ylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C13H20N2O4S2/c14-20(16,17)12-6-8-13(9-7-12)21(18,19)15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-11H2,(H2,14,16,17) |
InChI Key |
OISQRYDZJPJBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


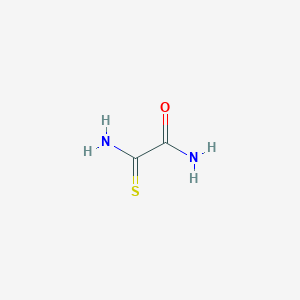
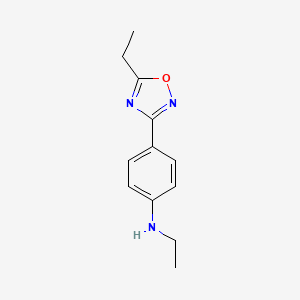
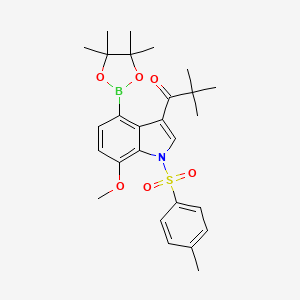
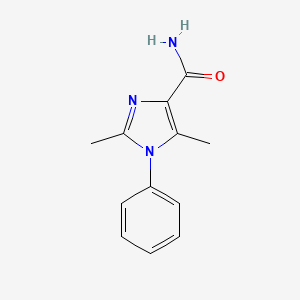
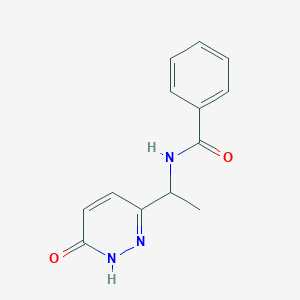
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12931251.png)
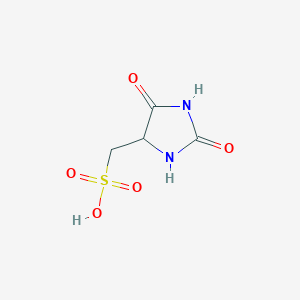


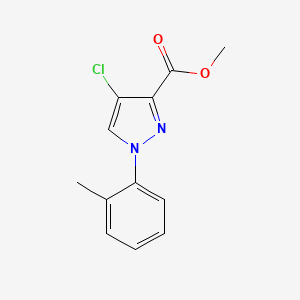

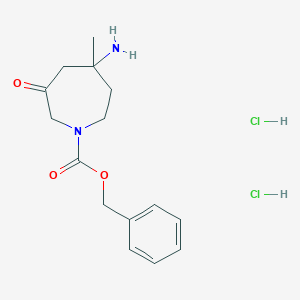
![2-Chloro-3-methyl-4-((1R,3R,5R)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12931323.png)
